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molecular formula C12H10FNO B8384825 8-Fluoro-1,2,3,5-tetrahydrocyclopenta[c]quinolin-4-one

8-Fluoro-1,2,3,5-tetrahydrocyclopenta[c]quinolin-4-one

Cat. No. B8384825
M. Wt: 203.21 g/mol
InChI Key: AIUAHMHSCNOLPV-UHFFFAOYSA-N
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Patent
US06391887B1

Procedure details

A solution of 4-fluorophenylisocyanate (5.0 g, 36.5 mmol) in chloroform (25 ml) is mixed with 1-morpholino-1-cyclopentene (5.5 ml, 36.5 mmol) and refluxed for 15 minutes. The batch is concentrated by evaporation and purified by column chromatography (SiO2) with ethyl acetate-hexane: 7.6 g (94%) of cyclopentanone-2-carboxylic acid-(4-fluorophenyl)amide, 1H-NMR (DSC842). The amide is stirred in concentrated sulfuric acid (30 ml) for 30 minutes at 100° C. The batch is poured onto ice water and filtered. The filter residue is recrystallized from ethanol: 2.02 g (29%) of product.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.5 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]=[C:9]=[O:10])=[CH:4][CH:3]=1.O1CCN([C:17]2[CH2:21][CH2:20][CH2:19][CH:18]=2)CC1>C(Cl)(Cl)Cl>[F:1][C:2]1[CH:7]=[CH:6][C:5]2[NH:8][C:9](=[O:10])[C:18]3[CH2:19][CH2:20][CH2:21][C:17]=3[C:4]=2[CH:3]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
FC1=CC=C(C=C1)N=C=O
Name
Quantity
5.5 mL
Type
reactant
Smiles
O1CCN(CC1)C1=CCCC1
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The amide is stirred in concentrated sulfuric acid (30 ml) for 30 minutes at 100° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 15 minutes
Duration
15 min
CONCENTRATION
Type
CONCENTRATION
Details
The batch is concentrated by evaporation
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (SiO2) with ethyl acetate-hexane
ADDITION
Type
ADDITION
Details
The batch is poured onto ice water
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filter residue is recrystallized from ethanol

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
FC1=CC=2C3=C(C(NC2C=C1)=O)CCC3

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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